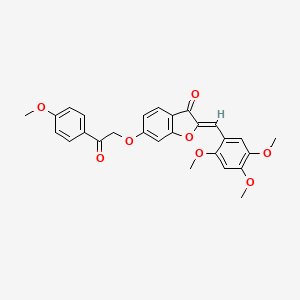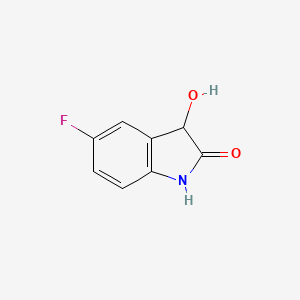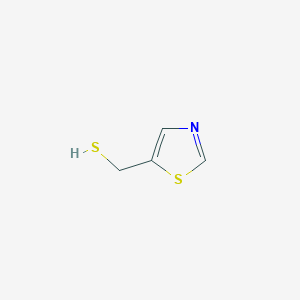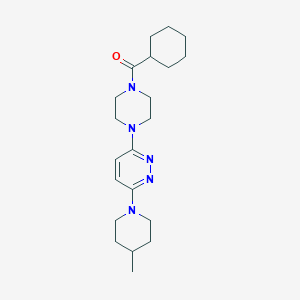![molecular formula C16H16Cl2O3S B2365328 1-[(2,4-Dichlorobenzyl)sulfonyl]-2-phenyl-2-propanol CAS No. 338412-39-8](/img/structure/B2365328.png)
1-[(2,4-Dichlorobenzyl)sulfonyl]-2-phenyl-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Organic Synthesis Applications
Synthesis of β-Hydroxy Sulfoxides : A study demonstrated the biotransformation of β-ketosulfides into β-hydroxy sulfoxides, which are important in synthetic chemistry. This process involves sulfur oxidation and carbonyl reduction, resulting in specific diastereomers of sulfoxides (Holland, Ihasz, & Lounsbery, 2002).
Copper-Catalyzed Hydroxyarylsulfonylation : Another research focused on the one-step synthesis of arylsulfonyl-phenyl-propanol derivatives, demonstrating significant antitumor activity. This study highlights the environmental and economic advantages of such synthetic processes (Bila, 2019).
Enantioselective Catalysis : The synthesis of sulfur-containing bis-β-amino alcohols from cysteine for use in enantioselective catalysis is another application. These compounds are employed in reactions like the addition of diethylzinc to benzaldehyde (Kossenjans & Martens, 1998).
Biochemical Studies
Farnesyltransferase Inhibitors : A compound structurally similar to 1-[(2,4-Dichlorobenzyl)sulfonyl]-2-phenyl-2-propanol was studied as a potent farnesyltransferase inhibitor, showing promise in preclinical antitumor activities. Such studies are crucial for developing new cancer therapies (Hunt et al., 2000).
Reductive Alkyl-Sulfur Bond Cleavage : Research on the electrochemical reduction of phenyl sulfones showed how this process could be applied in the synthesis of various compounds. This approach is significant in the development of new pharmaceuticals and synthetic intermediates (Fietkau et al., 2006).
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methylsulfonyl]-2-phenylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3S/c1-16(19,13-5-3-2-4-6-13)11-22(20,21)10-12-7-8-14(17)9-15(12)18/h2-9,19H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXRWLAXFFIMEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=C(C=C(C=C1)Cl)Cl)(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dichlorobenzyl)sulfonyl]-2-phenyl-2-propanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2365245.png)

![1,6,7,8-tetramethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2365250.png)


![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-6-carboxylic acid](/img/structure/B2365257.png)
![methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2365259.png)

![N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B2365261.png)



![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2365265.png)
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2365268.png)